N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O6/c1-21(2)6-5-19-16(23)17(24)20-10-15-22(7-8-26-15)18(25)12-3-4-13-14(9-12)28-11-27-13/h3-4,9,15H,5-8,10-11H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPCTSGUYMWDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Oxazolidinone Formation: The oxazolidinone ring is synthesized by reacting an amino alcohol with a carbonyl compound.
Coupling Reactions: The benzodioxole and oxazolidinone intermediates are coupled using appropriate reagents and conditions, such as using a base like triethylamine in an organic solvent.
Final Assembly: The dimethylaminoethyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions, forming quinones.
Reduction: The oxazolidinone moiety can be reduced to form amino alcohols.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can participate in π-π interactions, while the oxazolidinone and dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations:
Benzodioxole-Containing Analogs : The title compound shares the benzodioxole group with the hydrazinecarboxamide derivative in . This moiety is linked to improved π-π stacking and metabolic resistance in drug-like molecules .
Heterocyclic Diversity: Unlike thiazolidinone-based analogs (), the oxazolidinone ring in the title compound may confer distinct conformational rigidity and hydrogen-bonding capabilities.
Key Observations:
Amide Bond Formation: The title compound’s synthesis likely parallels and , employing carbodiimide reagents (e.g., EDC/HOBt) for coupling benzodioxole-oxazolidinone intermediates with ethanediamide precursors .
Structural Confirmation: X-ray crystallography using SHELX software () would be critical for verifying the stereochemistry of the oxazolidinone and ethanediamide moieties, as demonstrated in and .
Biological Activity
N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a complex organic compound that has garnered interest for its potential biological activities. The compound features a unique combination of benzodioxole , oxazolidine , and indole moieties, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H30N4O6
- CAS Number : 874805-64-8
The biological activity of this compound is believed to stem from its interaction with various molecular targets. The oxazolidine ring may facilitate binding to specific receptors or enzymes, while the benzodioxole and indole components could enhance its bioactivity through mechanisms such as:
- Inhibition of Enzymatic Activity : Potentially acting as an inhibitor for certain enzymes involved in disease pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors, influencing signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing benzodioxole have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may also possess similar properties.
Case Study: Anticancer Activity Evaluation
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzodioxole Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Benzodioxole Derivative B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
| Target Compound | A549 (Lung Cancer) | TBD | TBD |
Note: Further experimental data is required to establish definitive IC50 values for the target compound.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar compounds have shown effectiveness against a range of bacteria and fungi. The presence of the dimethylamino group may enhance solubility and permeability, increasing the potential for antimicrobial action.
Research Findings on Antimicrobial Activity
A study conducted on related compounds demonstrated:
| Compound Type | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Benzodioxole Derivative C | E. coli | 20 |
| Benzodioxole Derivative D | S. aureus | 18 |
| Target Compound | TBD | TBD |
Note: Specific antimicrobial activity for the target compound needs further investigation.
Structural Comparison
The target compound shares structural similarities with other known bioactive molecules:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Indole Derivative E | High | Anticancer |
| Oxazolidine F | Moderate | Antimicrobial |
Unique Features
The combination of the three moieties in this compound potentially provides unique biological activities not observed in simpler derivatives.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N'-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide, and how can multi-step synthetic routes be optimized?
- Methodology :
- Stepwise synthesis : Similar compounds (e.g., benzodioxole-containing oxalamides) often require sequential reactions such as amide coupling, heterocycle formation (e.g., oxazolidine), and functional group protection/deprotection .
- Reaction monitoring : Use TLC or HPLC to track intermediates, ensuring high purity at each stage. For example, evidence from thiophene-carbonyl oxalamide synthesis highlights TLC as critical for verifying reaction completion .
- Optimization : Apply factorial design (e.g., varying solvents, catalysts, or temperatures) to improve yield. Statistical experimental design (DoE) reduces trial-and-error approaches, as demonstrated in thiazolidinedione synthesis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR : Use - and -NMR to confirm connectivity of the benzodioxole, oxazolidine, and ethanediamide moieties. Compare spectral data with structurally analogous compounds (e.g., benzoxazole-acetamide derivatives) .
- LC-MS : Verify molecular weight and detect impurities. For example, oxazolidine-containing compounds often require high-resolution MS due to their complex fragmentation patterns .
- X-ray crystallography : If crystallizable, single-crystal analysis (as in thiazolo-pyrimidine studies) provides definitive stereochemical confirmation .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening frameworks :
- In vitro cytotoxicity : Test against cancer cell lines (e.g., MTT assay), noting the role of the dimethylaminoethyl group in enhancing cellular uptake .
- Enzyme inhibition : Target enzymes relevant to benzodioxole derivatives, such as cytochrome P450 or kinases, using fluorometric assays .
- Binding studies : Surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with biological targets (e.g., DNA or proteins) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets, and what are the limitations?
- Approach :
- Molecular docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., GPCRs or ion channels). The benzodioxole moiety may exhibit π-π stacking with aromatic residues .
- MD simulations : Run nanosecond-scale simulations to assess stability of ligand-receptor complexes. Note discrepancies between in silico predictions and experimental results (e.g., solvation effects or conformational flexibility) .
- Limitations : Force field inaccuracies for heterocycles (e.g., oxazolidine) or inadequate sampling of binding pathways may reduce reliability .
Q. What strategies resolve contradictions in activity data across different experimental models?
- Case study : If the compound shows anti-inflammatory activity in murine models but not in human cell lines:
- Meta-analysis : Compare pharmacokinetic parameters (e.g., metabolic stability in liver microsomes) across species .
- Proteomic profiling : Use mass spectrometry to identify species-specific protein targets or off-target interactions .
- Dose-response reevaluation : Adjust concentrations to account for differences in bioavailability or toxicity thresholds .
Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization for scaled synthesis?
- Integration :
- Reactor modeling : Simulate heat/mass transfer in continuous-flow systems to minimize byproduct formation during oxazolidine ring closure .
- Machine learning : Train models on historical reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions for novel analogs .
- Feedback loops : Combine real-time sensor data (e.g., pH, temperature) with AI to dynamically adjust reaction parameters .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
